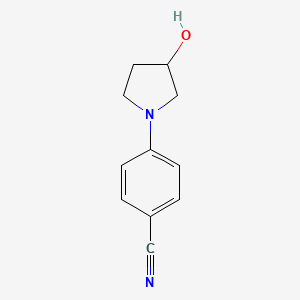

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile

Description

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is a benzonitrile derivative featuring a 3-hydroxypyrrolidine substituent. This article focuses on comparing its structural and functional attributes with similar compounds documented in recent literature.

Properties

IUPAC Name |

4-(3-hydroxypyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFAROACVPFOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of 4-(3-oxopyrrolidin-1-yl)benzonitrile.

Reduction: Formation of 4-(3-aminopyrrolidin-1-yl)benzonitrile.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1.1. Inhibition of Protein Kinases

One of the primary applications of 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is as an inhibitor of specific protein kinases, including TBK1 and IKKε. These kinases are implicated in various diseases such as cancer, rheumatoid arthritis, and neurodegenerative disorders. Studies have shown that compounds similar to this compound can effectively inhibit these kinases, leading to potential therapeutic effects against chronic inflammation and cancer .

1.2. Reversible Inhibitor Development

Research has identified derivatives of this compound as reversible inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. A notable study reported a derivative with a Kd value of 22 nM and an IC50 of 57 nM, demonstrating significant potency and selectivity over related enzymes . This highlights the compound's potential for developing targeted cancer therapies.

2.1. Cellular Processes Investigation

The compound is also being explored as a biochemical probe to study various cellular processes. Its ability to modulate kinase activity makes it a valuable tool for understanding signal transduction pathways in cellular biology.

2.2. Cancer Therapy

The role of this compound in cancer therapy is particularly promising due to its action on epigenetic regulators like LSD1. This mechanism can lead to reactivation of silenced tumor suppressor genes, offering a novel approach to cancer treatment .

3.1. Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecular structures. This versatility allows researchers to explore new materials with unique properties for various industrial applications.

Case Study 1: Inhibition of TBK1 and IKKε

A study focused on the development of benzonitrile derivatives, including this compound, demonstrated their efficacy as inhibitors of TBK1 and IKKε. The research outlined their potential in treating conditions like septic shock and primary open-angle glaucoma, showcasing their therapeutic versatility .

| Compound | Target Kinase | IC50 (nM) | Application |

|---|---|---|---|

| This compound | TBK1 | TBD | Cancer therapy |

| Derivative A | IKKε | TBD | Chronic inflammation |

Case Study 2: Epigenetic Regulation

Another significant investigation involved the use of derivatives as LSD1 inhibitors in acute myeloid leukemia cells. The study found that these compounds could enhance the expression of CD86, indicating their potential role in immunotherapy .

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cytotoxic Benzonitrile Derivatives

Several benzonitrile analogs with triazole substituents exhibit potent cytotoxic activity. For example:

- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) demonstrated high cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) due to its chlorophenyl and triazole groups, which likely enhance target binding and lipophilicity .

- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) showed selectivity for T47D cells, highlighting the role of methoxy groups in modulating activity .

The hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to halogenated or methoxylated analogs.

Ligands for Estrogen-Related Receptor Alpha (ERRα)

The benzonitrile derivative 5FB (PDB ID: 3K6P ligand) contains a thiazolidinone and trifluoromethyl group. It binds ERRα via hydrogen bonds (ARG 372) and hydrophobic interactions . Computational screening identified 55 analogs, but none directly matched 4-(3-Hydroxypyrrolidin-1-yl)benzonitrile. This suggests that the hydroxylpyrrolidine group may offer unique binding modes compared to thiazolidinone-based ligands.

Physicochemical and Material Properties

Data Tables

Table 1. Key Structural Analogs of this compound

Biological Activity

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzonitrile moiety substituted with a hydroxypyrrolidine group. This unique structure may influence its biological interactions and pharmacological properties.

The mechanism by which this compound exerts its effects is primarily through interactions with specific biological targets, such as enzymes and receptors. The hydroxypyrrolidine ring can mimic natural substrates, facilitating binding to active sites and influencing various biochemical pathways.

In Vitro Studies

Research has shown that derivatives of pyrrolidine compounds exhibit significant biological activity. For instance, studies on similar compounds indicate that modifications in the pyrrolidine ring can enhance binding affinity to target proteins, thereby increasing pharmacological efficacy.

- Anticancer Activity : Compounds structurally related to this compound have been evaluated for their anticancer properties. A study demonstrated that a related compound exhibited an IC50 value of 57 nM against specific cancer cell lines, indicating potent activity against tumor growth .

- Neuroprotective Effects : Some pyrrolidine derivatives have shown promise in neurodegenerative disease models. Their ability to interact with heat shock proteins (Hsp) suggests potential for neuroprotection and modulation of stress responses in neuronal cells .

- Enzyme Inhibition : Similar compounds have been investigated for their capacity to inhibit key enzymes involved in various metabolic pathways. For example, certain derivatives have been identified as reversible inhibitors of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation .

Case Studies

Several case studies highlight the biological relevance of compounds similar to this compound:

- Study on Antimalarial Activity : A class of hydroxypyridinone compounds demonstrated selective iron binding under biological conditions, leading to enhanced antimalarial effects while maintaining low toxicity levels in mammalian cells .

- Clinical Trials for Cancer Treatment : Clinical evaluations of Hsp90 inhibitors have shown promising results in combination therapies for various cancers, suggesting that structurally related compounds could enhance treatment efficacy when used alongside established drugs .

Table 1: Biological Activity Summary

| Compound Name | Target | IC50 Value (nM) | Biological Effect |

|---|---|---|---|

| This compound | Not specified | TBD | Potential anticancer activity |

| Related Compound A | LSD1 | 57 | Reversible inhibition |

| Related Compound B | Hsp90 | TBD | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.